Cas no 825-25-2 (2-cyclopentylidenecyclopentanone)

2-cyclopentylidenecyclopentanone structure
825-25-2 structure
Product Name:2-cyclopentylidenecyclopentanone
CAS-Nr.:825-25-2
MF:C10H14O
MW:150.217563152313
CID:726213
PubChem ID:69995
Update Time:2024-10-27

2-cyclopentylidenecyclopentanone Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Cyclopentanone,2-cyclopentylidene-
    • 2-cyclopentylidenecyclopentan-1-one
    • 2-Cyclopentylidene-1-cyclopentanone
    • 2-cyclopentylidenecyclopentanone
    • Cyclopentanone,2-cyclopentylidene
    • 2-Cyclopentylidenecyclopentanone (ACI)
    • [Bicyclopentyliden]-2-one (8CI)
    • [1,1′-Bi(cyclopentylidene)]-2-one
    • [Δ1,1′-Bicyclopentan]-2-one
    • NSC 22041
    • E82432
    • 2-cyclopentylidenecyclo-pentanone
    • Cyclopentylidenecyclopentan-2-one
    • [Bicyclopentyliden]-2-one
    • 7ALH95T3QJ
    • 2-Cyclopentylidene-cyclopentanone
    • 2-cyclopentylidencyclopentan-1-on
    • Cyclopentanone, 2-cyclopentylidene-
    • 2-cyclopentylidene cyclopentanone
    • BICYCLOPENTYLIDENE-2-ONE
    • DB-056623
    • [.DELTA.1,1'-Bicyclopentan]-2-one
    • 1,1'-bi(cyclopentyliden)-2-one
    • AKOS006241773
    • MFCD00044678
    • 825-25-2
    • CS-0202769
    • NYSYNXRPXJZYFY-UHFFFAOYSA-
    • EINECS 212-542-7
    • NS00020891
    • EN300-136053
    • InChI=1/C10H14O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h1-7H2
    • SCHEMBL5464779
    • NSC22041
    • [1,1'-Bi(cyclopentylidene)]-2-one
    • STL560956
    • NSC-22041
    • DTXSID80231794
    • UNII-7ALH95T3QJ
    • Inchi: 1S/C10H14O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h1-7H2
    • InChI-Schlüssel: NYSYNXRPXJZYFY-UHFFFAOYSA-N
    • Lächelt: O=C1CCC/C/1=C1/CCCC/1

Berechnete Eigenschaften

  • Genaue Masse: 150.10400
  • Monoisotopenmasse: 150.104
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 205
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 17.1A^2
  • XLogP3: 1.8

Experimentelle Eigenschaften

  • Dichte: 1 g/cm3
  • Schmelzpunkt: Not available
  • Siedepunkt: 231.78°C (rough estimate)
  • Flammpunkt: 104°C
  • Brechungsindex: 1.5215 (estimate)
  • PSA: 17.07000
  • LogP: 2.61000
  • Dampfdruck: 0.0±0.5 mmHg at 25°C

2-cyclopentylidenecyclopentanone Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B412510-50mg
Bicyclopentylidene-2-one
825-25-2
50mg
$ 87.00 2023-04-18
TRC
B412510-100mg
Bicyclopentylidene-2-one
825-25-2
100mg
$ 150.00 2023-04-18
TRC
B412510-1g
Bicyclopentylidene-2-one
825-25-2
1g
$ 755.00 2022-06-07
Aaron
AR004ZV9-5g
Cyclopentanone,2-cyclopentylidene-
825-25-2 97%
5g
$657.00 2025-01-23
eNovation Chemicals LLC
Y1265595-1g
Cyclopentanone,2-cyclopentylidene-
825-25-2 95%
1g
$260 2025-02-21
eNovation Chemicals LLC
Y1265595-100mg
Cyclopentanone,2-cyclopentylidene-
825-25-2 95%
100mg
$115 2025-02-21
eNovation Chemicals LLC
Y1265595-250mg
Cyclopentanone,2-cyclopentylidene-
825-25-2 95%
250mg
$140 2025-02-21
eNovation Chemicals LLC
Y1265595-5g
Cyclopentanone,2-cyclopentylidene-
825-25-2 95%
5g
$735 2025-02-21
A2B Chem LLC
AC32009-100mg
2-Cyclopentylidenecyclopentanone
825-25-2 95%
100mg
$38.00 2024-04-19
A2B Chem LLC
AC32009-250mg
2-Cyclopentylidenecyclopentanone
825-25-2 95%
250mg
$59.00 2024-04-19

2-cyclopentylidenecyclopentanone Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Titanium ethoxide ,  Sulfuric acid Solvents: Heptane ,  Water ;  60 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  rt → reflux
Referenz
Condensation of ketones in the presence of titanium alkoxides
Yatluk, Yu. G.; et al, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2004, 40(6), 763-765

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium chloride Solvents: Water ;  pH 7.4, rt
Referenz
Aldolase Antibodies of Remarkable Scope
Hoffmann, Torsten; et al, Journal of the American Chemical Society, 1998, 120(12), 2768-2779

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid
Referenz
Syntheses and heterocyclic compounds. XXIX. Substituted 2,3-dihydro-1H-1,5-benzodiazepines
Herbert, John A. L.; et al, Journal of the Chemical Society, 1974, (23), 2657-61

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Synthesis and epoxidation of cyclopentenylcyclopentanone
Kyasimov, A. S.; et al, Doklady - Akademiya Nauk Azerbaidzhanskoi SSR, 1979, 35(2), 31-5

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  30 min, 4 MPa, 60 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  9 h, reflux
Referenz
Fine-Bubble-Slug-Flow Hydrogenation of Multiple Bonds and Phenols
Iio, Takuya; et al, Synlett, 2020, 31(19), 1919-1924

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Nickel ,  Copper ,  Silica Solvents: Water ;  4 MPa, rt → 160 °C; 4 h, 4 MPa, 160 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  10 h, reflux
Referenz
Conversion of furfural into cyclopentanone over Ni-Cu bimetallic catalysts
Yang, Yanliang; et al, Green Chemistry, 2013, 15(7), 1932-1940

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
Referenz
Synthesis of unsymmetrical trisannulated benzenes
Mahmoodi, Nosrat O.; et al, Journal of the Korean Chemical Society, 2002, 46(1), 52-56

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Iodine ;  72 h, 160 °C
Referenz
Iodine-catalyzed cycloalkenylation of dihydroquinolines and arylamines through a reaction with cyclic ketones under neat conditions
Fotie, Jean; et al, Tetrahedron Letters, 2013, 54(51), 7069-7073

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Lithium tert-butoxide Catalysts: Di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-… ,  Bis[2-(diphenylphosphino)phenyl] ether ;  rt → 100 °C; 24 h, 100 °C
Referenz
A Convenient Ruthenium-Catalyzed α-Methylation of Carbonyl Compounds using Methanol
Dang, Tuan Thanh; et al, Advanced Synthesis & Catalysis, 2016, 358(21), 3373-3380

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Iodine ;  72 h, 160 °C
Referenz
Iodine-catalyzed cycloalkenylation of dihydroquinolines and arylamines through a reaction with cyclic ketones under neat conditions
Fotie, Jean; et al, Tetrahedron Letters, 2013, 54(51), 7069-7073

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Catalysts: Titanium oxide (TiO2), mixt. with zirconium oxide (ZrO2) ;  6 h, 120 °C
Referenz
The Cyclopentanone Self-condensation Over Calcined and Uncalcined TiO2-ZrO2 with Different Acidic Properties
Wan, Jinmeng; et al, Catalysis Letters, 2022, 152(3), 806-820

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Catalysts: Aluminum magnesium carbonate hydroxide (Al0.25Mg0.75(CO3)0.12(OH)2), hydrate (1:… ;  8 h, 423 K
Referenz
Synthesis of renewable high-density fuels using cyclopentanone derived from lignocellulose
Yang, Jinfan; et al, Chemical Communications (Cambridge, 2014, 50(20), 2572-2574

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
1.2 -
Referenz
Reactivity of dimethyl N-(ethoxycarbonylmethyl)iminodithiocarbonate with carbonyl compounds in basic medium
Alvarez-Ibarra, Carlos; et al, Journal of the Chemical Society, 1989, (9), 1577-84

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: 5-Methylfurfural ,  Hydrogen Catalysts: Nickel ,  Copper ,  Silica Solvents: Water ;  4 MPa, rt → 160 °C; 4 h, 4 MPa, 160 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  10 h, reflux
Referenz
Conversion of furfural into cyclopentanone over Ni-Cu bimetallic catalysts
Yang, Yanliang; et al, Green Chemistry, 2013, 15(7), 1932-1940

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt oxide (CoO) (core-shell) Solvents: Methanol ;  0.3 MPa, rt; 2 MPa, rt; 2 h, rt → 100 °C
1.2 Reagents: Water ;  0 °C
Referenz
Hydride-like NH2δ- species-driven reductive amination over Co@CoO catalyst
Guo, Wanjun; et al, ChemRxiv, 2022, 1, 1-22

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  6 h, 60 °C
Referenz
Synthesis of unsaturated spiroacetals with catalytic condensation of cyclopentanone derivatives with 1,2 ethanediol
Abbaszadeh, Narmin S., Neft Kimyasi va Neft E'mali Proseslari, 2019, 20(4), 500-505

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Catalysts: Triethylamine ,  Lithium perchlorate ;  20 min, 120 °C
Referenz
A selective solvent-free self-condensation of carbonyl compounds utilizing microwave irradiation
Sharma, Lalit Kumar; et al, Green Chemistry, 2011, 13(6), 1546-1549

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Catalysts: Niobium pentoxide ;  12 h, 1 MPa, 130 °C; cooled
Referenz
Highly efficient Nb2O5 catalyst for aldol condensation of biomass-derived carbonyl molecules to fuel precursors
Jing, Yaxuan; et al, Chinese Journal of Catalysis, 2019, 40(8), 1168-1177

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: 2-Pentanol Catalysts: Magnesium oxide Solvents: 2-Pentanol ;  6 h, reflux
Referenz
Catalytic transfer hydrogenation of cycloalkanones on MgO. Vapour and liquid phase modes of reaction
Glinski, M., Polish Journal of Chemistry, 2009, 83(2), 187-194

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: 2-Pentanol Catalysts: Dichloromethane ,  Magnesium oxide Solvents: 2-Pentanol ;  3 h, 392 K
Referenz
Catalytic hydrogen transfer over magnesia. XXI. Liquid phase reduction of cyclopentanone over CH4-nCln/MgO (n = 1-4) catalysts
Glinski, M.; et al, Polish Journal of Chemistry, 2008, 82(5), 1117-1119

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Reagents: Dodecane Catalysts: Ceria ,  Nickel Solvents: o-Xylene ;  24 h, 80 °C
Referenz
Self-coupling of secondary alcohols by Ni/CeO2 catalyst
Shimura, Katsuya; et al, Applied Catalysis, 2013, 462, 462-463

Herstellungsverfahren 22

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Iodine ;  72 h, 160 °C
Referenz
Iodine-catalyzed cycloalkenylation of dihydroquinolines and arylamines through a reaction with cyclic ketones under neat conditions
Fotie, Jean; et al, Tetrahedron Letters, 2013, 54(51), 7069-7073

2-cyclopentylidenecyclopentanone Raw materials

2-cyclopentylidenecyclopentanone Preparation Products

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